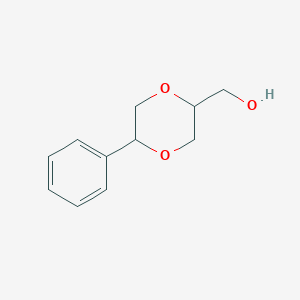

(5-Phenyl-1,4-dioxan-2-yl)methanol

Beschreibung

(5-Phenyl-1,4-dioxan-2-yl)methanol is a substituted 1,4-dioxane derivative characterized by a hydroxymethyl group (-CH2OH) at position 2 and a phenyl ring at position 5 of the dioxane scaffold. This compound combines the ether-oxygen-rich dioxane ring with aromatic and alcohol functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

Molekularformel |

C11H14O3 |

|---|---|

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

(5-phenyl-1,4-dioxan-2-yl)methanol |

InChI |

InChI=1S/C11H14O3/c12-6-10-7-14-11(8-13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

InChI-Schlüssel |

WSGSBIHHRZPDCD-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(OCC(O1)C2=CC=CC=C2)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5-Phenyl-1,4-dioxan-2-yl)methanol umfasst typischerweise die Reaktion von Benzaldehyd mit Glycerin in Gegenwart eines sauren Katalysators. Ein übliches Verfahren verwendet p-Toluolsulfonsäure als Katalysator. Die Reaktion verläuft über die Bildung eines Acetalzwischenprodukts, das dann in das gewünschte Produkt umgewandelt wird . Die Reaktionsbedingungen umfassen ein molares Verhältnis von Benzaldehyd zu Glycerin von 1:1,3, eine Katalysatormasse von 1,5 g und eine Reaktionszeit von 4 Stunden bei erhöhter Temperatur .

Industrielle Produktionsmethoden

Die Prinzipien der grünen Chemie und nachhaltiger Praktiken werden häufig zur Optimierung des Syntheseprozesses angewendet, einschließlich der Verwendung nachwachsender Rohstoffe und umweltfreundlicher Katalysatoren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5-Phenyl-1,4-dioxan-2-yl)methanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxymethylgruppe kann zu dem entsprechenden Aldehyd oder Carbonsäure oxidiert werden.

Reduktion: Die Verbindung kann zum entsprechenden Alkohol oder Ether reduziert werden.

Substitution: Die Phenylgruppe kann elektrophil-aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Elektrophil-aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3).

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Benzaldehyd oder Benzoesäure.

Reduktion: Bildung von Benzylalkohol oder Phenylmethanol.

Substitution: Bildung bromierter oder nitrierter Derivate der Phenylgruppe.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (5-Phenyl-1,4-dioxan-2-yl)methanol umfasst seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Hydroxymethylgruppe kann Wasserstoffbrückenbindungen zu biologischen Molekülen ausbilden, wodurch ihre Struktur und Funktion beeinflusst werden. Die Phenylgruppe kann an π-π-Interaktionen mit aromatischen Resten in Proteinen teilnehmen, wodurch deren Aktivität beeinflusst wird.

Wirkmechanismus

The mechanism of action of (5-Phenyl-1,4-dioxan-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The compound’s uniqueness lies in the phenyl substitution at position 5, which distinguishes it from other dioxane methanol derivatives. Below is a comparative analysis with selected analogs:

Table 1: Structural and Physicochemical Comparison

Stereochemical and Functional Group Effects

- Stereoisomerism: The (S)- and (R)-enantiomers of 1,4-dioxan-2-yl methanol (Table 1) highlight the role of chirality in physicochemical properties. For instance, the (S)-enantiomer (CAS 406913-93-7) may exhibit different biological activity or crystallization behavior compared to its R-counterpart .

- Phenyl Substitution: The phenyl group in (5-Phenyl-1,4-dioxan-2-yl)methanol introduces steric bulk and π-π stacking capabilities, which could enhance binding affinity in receptor-ligand interactions or reduce aqueous solubility compared to non-aromatic analogs .

Notes and Limitations

- The absence of direct experimental data (e.g., melting points, solubility) for (5-Phenyl-1,4-dioxan-2-yl)methanol necessitates reliance on extrapolation from structural analogs.

- Further studies are needed to explore its synthetic routes, enantiomeric purity, and biological profiling.

- The Merck Index () remains a critical resource for validating future data on this compound .

Biologische Aktivität

(5-Phenyl-1,4-dioxan-2-yl)methanol is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (5-Phenyl-1,4-dioxan-2-yl)methanol typically involves the reaction of benzaldehyde with glycerol in the presence of an acidic catalyst such as p-toluenesulfonic acid. The process includes the formation of an acetal intermediate, ultimately leading to the desired product.

Reaction Conditions

| Reagent | Condition | Product |

|---|---|---|

| Benzaldehyde + Glycerol | Acidic catalyst (p-TsOH) | (5-Phenyl-1,4-dioxan-2-yl)methanol |

| Glycerol + Furfural | Acidic catalyst (varied) | Various dioxane derivatives |

Biological Properties

Research indicates that (5-Phenyl-1,4-dioxan-2-yl)methanol exhibits several biological activities, primarily antimicrobial and antioxidant properties.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Antioxidant Activity

The hydroxymethyl group in the structure is believed to contribute to its antioxidant capabilities by scavenging free radicals and reducing oxidative stress in biological systems.

The biological activity of (5-Phenyl-1,4-dioxan-2-yl)methanol is largely attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- π-π Interactions : The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and stability.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of (5-Phenyl-1,4-dioxan-2-yl)methanol against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating potent antimicrobial properties.

Study 2: Antioxidant Activity Assessment

In a separate investigation focused on antioxidant activity, the compound was tested using DPPH radical scavenging assays. Results showed that (5-Phenyl-1,4-dioxan-2-yl)methanol exhibited a dose-dependent scavenging effect, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (5-Phenyl-1,4-dioxan-2-yl)methanol, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (1,4-Dioxan-2-yl)methanol | Lacks phenyl group | Limited antimicrobial activity |

| (1,4-Dioxan-2-yldiphenylmethanol | Contains two phenyl groups | Enhanced biological activity |

| 5-Hydroxymethylfurfural | Contains furan ring | Notable antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.